molecular formula C7H11N3 B2600176 1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)- CAS No. 1884600-08-1

1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-

Cat. No. B2600176
CAS RN: 1884600-08-1
M. Wt: 137.186
InChI Key: YRJWHQPZBNQJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” can be achieved from 3-(1-METHYL-CYCLOPROPYL)-3-OXO-PROPIONITRILE .


Molecular Structure Analysis

The molecular structure of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” is 355.9±30.0 °C, and its predicted density is 1.250±0.06 g/cm3 . Its pKa is predicted to be 15.65±0.10 .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

The compound is used in the synthesis of different pyrazole derivatives. An efficient Pd-catalyzed C–N bond formation for the synthesis of different pyrazole derivatives using XPhos as a ligand and KOH as a base is presented . The developed procedure can be successfully applied for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines .

Key Constituent in Luminophores

Pyrazole derivatives, such as 5-N-arylaminopyrazoles, have attracted interest due to their application as key constituents in the synthesis of luminophores to obtain organic light emitting diodes (OLEDs) .

Synthesis of Antimalarial Compounds

The reaction of o-iodobenzoic acid and 3-amino-5-methyl-2-phenylpyrazole in the presence of Cu catalyst and K2CO3 resulted in the formation of (pyrazol-5-yl)-aminobenzoic acid, which was subsequently transformed into 4-hydroxy-1H-pyrazolo[3,4-b]quinoline – a starting material for potential antimalarial compounds .

Synthesis of 1,3-diphenyl-5-(N-phenylamino)pyrazole

The synthesis of 1,3-diphenyl-5-(N-phenylamino)pyrazole using 5-amino-1,3-diphenylpyrazole and aryl halides as starting materials in the presence of 1,10-phenanthroline and a catalytic amount of CuI was published .

Arylation of Aminoheterocycles

Buchwald and others have developed a series of catalysts used for efficient arylation of some aminoheterocycles such as 2-aminobenzimidazoles, aminopyridines, aminodiazines, aminotriazines, etc . It should be mentioned that the same catalysts can be used for the arylation of aminopyrazoles .

Chemical Properties

The compound has a molecular formula of C7H11N3 and a molecular weight of 137.18 . It has a predicted boiling point of 355.9±30.0 °C and a predicted density of 1.250±0.06 g/cm3 .

Safety and Hazards

“1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(1-methylcyclopropyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJWHQPZBNQJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.